

Technical Support Center: 303052-45-1 (Neuropeptide Y(29-64))

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Compound of Interest

Compound Name: 303052-45-1

Cat. No.: B612592

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Welcome to the technical support center for **303052-45-1**, also known as Neuropeptide Y(29-64). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on the proper use of this peptide fragment.

Frequently Asked Questions (FAQs)

Q1: What is **303052-45-1** and what is its primary mechanism of action?

303052-45-1 is the CAS number for the C-terminal fragment of Neuropeptide Y (NPY), specifically the amino acid sequence 29-64. Unlike the full-length Neuropeptide Y (NPY(1-36)), which binds to multiple NPY receptor subtypes (Y1, Y2, Y4, Y5), C-terminal fragments like NPY(29-64) primarily act as agonists for the Y2 and Y5 receptor subtypes.^{[1][2]} They have significantly lower affinity for the Y1 receptor, which requires the N-terminal portion of NPY for high-affinity binding.^[3]

Q2: I am observing an inflammatory or allergic-type response in my in vivo/in vitro model after administering **303052-45-1**. What could be the cause?

A likely cause is histamine release from mast cells.^{[1][4][5][6]} Studies have shown that NPY and its C-terminal fragments can induce a dose-dependent release of histamine.^{[1][4][5][6]} This effect is thought to be independent of NPY receptors and is correlated with the number of positive charges on the peptide.^{[4][5]} This can lead to vasodilation and other inflammatory-like responses, which may be an unexpected off-target effect in your experiment.

Q3: My results are inconsistent with the known effects of NPY, particularly those mediated by the Y1 receptor. Why might this be?

This is a common point of confusion. The biological effects of NPY are diverse and mediated by different receptor subtypes. Many of the well-known effects, such as potent stimulation of food intake and vasoconstriction, are primarily mediated by the Y1 receptor.[2][7][8] Since **303052-45-1** is a C-terminal fragment with low affinity for the Y1 receptor, it will not elicit strong Y1-mediated responses.[3] Your results will likely reflect the activation of Y2 and Y5 receptors, which can have different, and sometimes opposing, physiological effects.

Q4: I am seeing variability in my dose-response curves and overall inconsistent results between experiments. What are some potential causes?

Inconsistent results with peptide reagents can stem from several factors:

- **Peptide Stability:** Peptides can be susceptible to degradation by proteases in serum-containing media or in vivo. It is crucial to handle the peptide properly and consider its stability under your experimental conditions.
- **Solubility Issues:** Incomplete solubilization of the lyophilized peptide can lead to inaccurate concentrations. Always ensure the peptide is fully dissolved according to the manufacturer's instructions.
- **TFA Contamination:** Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can remain as a counter-ion. At certain concentrations, TFA can have its own biological effects, potentially confounding your results.
- **Improper Storage:** Peptides should be stored lyophilized at -20°C or -80°C. Repeated freeze-thaw cycles of stock solutions should be avoided.

Troubleshooting Guides

Issue 1: Unexpected Inflammatory or Cardiovascular Effects

Symptoms:

- Redness or swelling at the injection site in animal models.
- Unexpected changes in blood pressure (hypotension) in vivo.[5]
- Evidence of mast cell degranulation in histological samples.

Possible Cause:

- Histamine release from mast cells due to the positively charged nature of the peptide.[4][5]

Troubleshooting Steps:

- Control for Histamine Effects: In your experimental design, include a control group pre-treated with an H1 receptor antagonist (e.g., mepyramine) to see if the unexpected effects are blocked.
- Dose-Response Analysis: Carefully evaluate the dose-response relationship. The histamine-releasing effect is dose-dependent.[1] Using the lowest effective concentration for Y2/Y5 receptor activation may minimize this off-target effect.
- Alternative Peptides: If the histamine release is confounding your results, consider using a different Y2/Y5 agonist with a different charge profile if available.

Issue 2: Lack of Expected NPY-like Biological Activity

Symptoms:

- Failure to observe a robust stimulation of food intake.[7]
- Absence of a strong vasoconstrictor response in vascular preparations.

Possible Cause:

- The biological effect you are studying is primarily mediated by the NPY Y1 receptor, for which **303052-45-1** has low affinity.[3]

Troubleshooting Steps:

- Receptor Subtype Confirmation: Confirm the NPY receptor subtype(s) responsible for the biological effect of interest in your specific model by reviewing the literature.
- Use Appropriate Controls:
 - Include full-length NPY(1-36) as a positive control to confirm that the signaling pathway is functional in your system.
 - Use a selective Y1 receptor agonist (e.g., [Leu31, Pro34]-NPY) to confirm a Y1-mediated effect.
 - Use a selective Y2 receptor agonist (e.g., NPY(13-36)) to compare with the effects of **303052-45-1**.

Issue 3: General Assay Variability and Poor Reproducibility

Symptoms:

- Inconsistent results between replicate wells or different experimental days.
- Precipitation observed in stock or working solutions.
- Loss of peptide activity over time.

Possible Causes:

- Improper peptide handling and storage.
- Peptide degradation.
- Issues with solvent or TFA counter-ions.

Troubleshooting Steps:

- Review Peptide Handling Protocol:

- Solubilization: Refer to the manufacturer's data sheet for the recommended solvent. For **303052-45-1**, sterile water or aqueous buffers are typically appropriate. If using DMSO for a stock solution, ensure it is high quality and anhydrous.
- Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C, protected from light.
- Assess Peptide Stability: If you suspect degradation is an issue, you can perform a simple stability assay.
- Consider TFA Effects: If you are working with sensitive cell lines or assays, you may need to remove TFA from your peptide preparation. This can be done through ion-exchange chromatography.

Data Presentation

Table 1: Receptor Binding Profile of NPY and its Fragments

Ligand	Y1 Receptor Affinity	Y2 Receptor Affinity	Y5 Receptor Affinity	Primary Agonist Activity
NPY(1-36) (Full-length)	High	High	High	Y1, Y2, Y5
NPY(29-64) (303052-45-1)	Low / Negligible	Moderate to High	Moderate to High	Y2, Y5
NPY(13-36)	Low	High	Moderate	Y2
[Leu31, Pro34]-NPY	High	Low	Low	Y1

Table 2: Summary of Potential Unexpected Outcomes with **303052-45-1**

Unexpected Observation	Likely Cause	Suggested Action
Inflammatory response, hypotension	Histamine release from mast cells	Use H1 antagonist control, optimize dose
Lack of orexigenic (feeding) effect	Y1 receptor is not activated	Use full-length NPY as a positive control
Inconsistent dose-response	Peptide instability or solubility issues	Review handling and storage protocols

Experimental Protocols

Protocol for Assessing Peptide Stability in Experimental Media

- **Prepare Peptide Solution:** Reconstitute **303052-45-1** in your experimental buffer or cell culture medium to the final working concentration.
- **Incubation:** Incubate the peptide solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for various time points (e.g., 0, 2, 4, 8, 24 hours).
- **Sample Collection:** At each time point, collect an aliquot of the solution.
- **Analysis:** Analyze the integrity of the peptide in the collected samples using a suitable method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
- **Interpretation:** A decrease in the peak corresponding to the intact peptide over time indicates degradation.

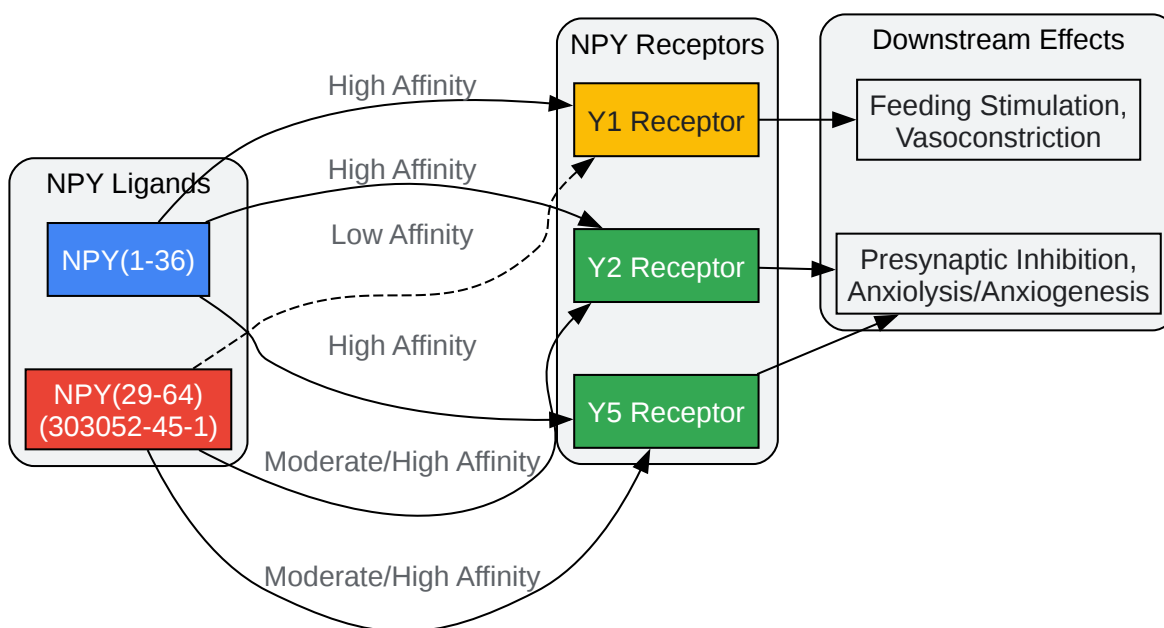
Protocol for Solubilization of 303052-45-1

- **Equilibrate:** Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.
- **Solvent Selection:** Refer to the manufacturer's datasheet. For many NPY fragments, sterile water or a buffer such as PBS is appropriate. For higher concentrations, a small amount of a

co-solvent like DMSO may be used to create a stock solution, which is then diluted in aqueous buffer.

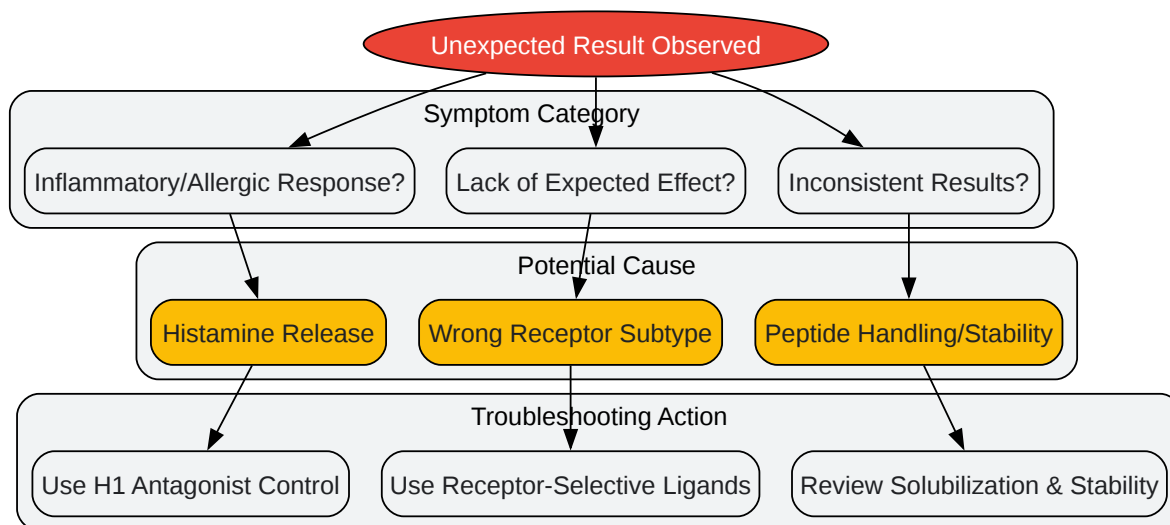
- Reconstitution: Add the recommended volume of solvent to the vial. Gently vortex or sonicate to ensure complete dissolution. Visually inspect the solution to ensure there is no precipitate.
- Storage: Store the stock solution in aliquots at -20°C or -80°C.

Visualizations



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Caption: NPY Ligand-Receptor Selectivity.



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Caption: Troubleshooting Unexpected Results.

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